

Unveiling the Solubility Profile of 4-Bromophenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenyl)ethylamine hydrochloride

Cat. No.: B1342784

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromophenethylamine, a crucial parameter for its application in research and development. While quantitative solubility data in publicly available literature is scarce, this document consolidates the existing qualitative information and furnishes detailed experimental protocols for its precise determination.

Physicochemical Properties

A foundational understanding of 4-bromophenethylamine's physical and chemical characteristics is essential for predicting its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ BrN	[1] [2] [3]
Molecular Weight	200.08 g/mol	[1] [3]
Appearance	Colorless liquid	[1]
Density	1.29 g/mL at 25 °C	[1]
Boiling Point	63-72 °C at 0.2 mmHg	[1]
Refractive Index	n _{20/D} 1.574	[1]
Flash Point	113 °C (closed cup)	
pKa	9.72 ± 0.10 (Predicted)	[1]

Solubility Data

Currently, detailed quantitative solubility data for 4-bromophenethylamine across a range of solvents and temperatures is not widely reported in peer-reviewed literature. The available information is primarily qualitative.

Solvent	Qualitative Solubility	Reference
Water	Slightly soluble	[1] [4]
Chloroform	Slightly soluble	[1]
Ethyl Acetate	Slightly soluble	[1]

The limited solubility in water is expected for a molecule with a significant non-polar bromophenyl group. Its slight solubility in chloroform and ethyl acetate suggests it is more amenable to dissolution in organic solvents with moderate polarity. For applications requiring precise concentrations, experimental determination of solubility is imperative.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely adopted technique for determining the equilibrium solubility of a compound.^[5] The following protocol provides a detailed methodology for obtaining accurate solubility data for 4-bromophenethylamine.

Objective: To determine the saturation concentration of 4-bromophenethylamine in a specific solvent at a controlled temperature.

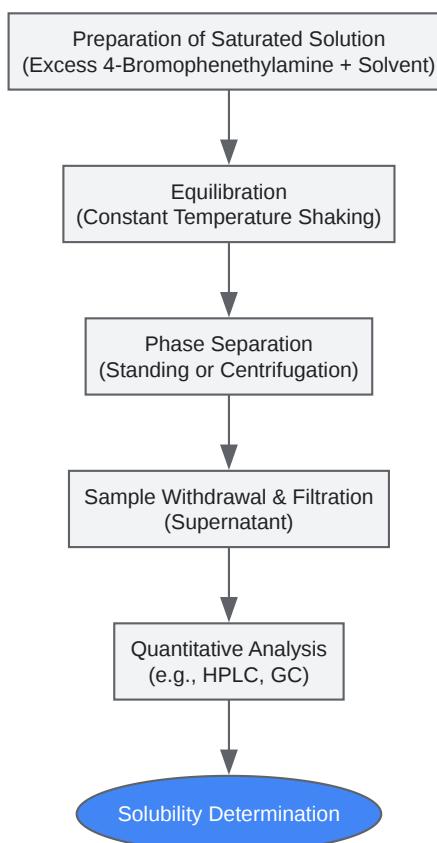
Materials:

- 4-Bromophenethylamine
- Selected solvents (e.g., water, ethanol, methanol, acetonitrile, etc.)
- Analytical balance
- Vials with screw caps
- Constant temperature orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of 4-bromophenethylamine to a vial containing a known volume of the chosen solvent. The presence of undissolved liquid is crucial to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:

- Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined empirically by taking samples at different time points until the concentration in the solvent phase remains constant.


- Phase Separation:
 - Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the set temperature for several hours to allow for phase separation.
 - For emulsions or fine dispersions, centrifugation can be employed to facilitate a clear separation of the solvent layer.
- Sample Withdrawal and Filtration:
 - Carefully withdraw a known volume of the supernatant (the clear solvent layer) using a pipette.
 - Immediately filter the supernatant through a syringe filter to remove any undissolved micro-droplets.
- Quantification:
 - Quantitatively transfer the filtered saturated solution to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical instrument.
 - Prepare a series of standard solutions of 4-bromophenethylamine with known concentrations.
 - Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method to determine the concentration of the solute.
 - Generate a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

Calculation:

The determined concentration of the filtered supernatant represents the solubility of 4-bromophenethylamine in that specific solvent at the specified temperature. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination method.

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Bromophenyl)ethylamine | 73918-56-6 [chemicalbook.com]
- 2. 4-Bromophenethylamine - Wikidata [wikidata.org]
- 3. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromophenyl)ethylamine, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Unveiling the Solubility Profile of 4-Bromophenethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342784#4-bromophenethylamine-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com